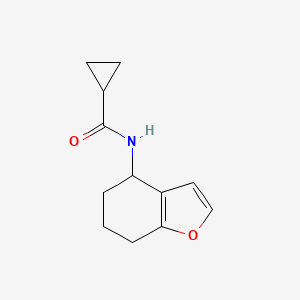![molecular formula C10H13Cl2NO2S B7574743 N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide
Übersicht
Beschreibung
N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide, commonly known as Diclazuril, is a chemical compound widely used in scientific research. It is a benzene-containing sulfonamide derivative that exhibits anti-coccidial activity. Diclazuril is a potent inhibitor of the replication of coccidian parasites, which are responsible for causing coccidiosis, a severe disease that affects livestock and poultry.
Wissenschaftliche Forschungsanwendungen
Conformation and Biological Activity :
- Gowda et al. (2007) studied the conformation of the N-H bond in N-(2,4-Dichlorophenyl)methanesulfonamide, which is nearly syn to the ortho-chloro substituent. This conformation may be crucial for its biological activity, as the amide H atom is readily available to a receptor molecule (Gowda, Foro, & Fuess, 2007).
Synthesis and Structure of Sulfonamide Derivatives :
- Danish et al. (2021) reported new sulfonamide derivatives, including one similar to the compound . They characterized these compounds by FTIR, ESI-MS, and X-ray crystallography, highlighting the importance of hydrogen bonding in their structures (Danish et al., 2021).
Electrophilic Aldehyde Imines Synthesis :
- Aizina et al. (2012) described the synthesis of phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide, demonstrating the high reactivity of this product in alkylation reactions, which is relevant for the study of sulfonamide derivatives (Aizina, Levkovskaya, & Rozentsveig, 2012).
Biological Evaluation of 1,4-Dihydropyridines :
- Ghorbani-Vaghei et al. (2016) used similar compounds as catalysts for synthesizing 1,4-dihydropyridine derivatives, which were evaluated for antibacterial and antioxidant activities. This highlights a potential application in pharmaceuticals (Ghorbani‐Vaghei et al., 2016).
Herbicide Analysis :
- Laganà et al. (2002) developed a method for determining herbicides, including compounds structurally related to the one . This study is relevant for environmental monitoring and analysis (Laganà et al., 2002).
Eigenschaften
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-7(13(2)16(3,14)15)9-5-4-8(11)6-10(9)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKMJKNYTBAEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)
![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)




![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)

![3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid](/img/structure/B7574766.png)